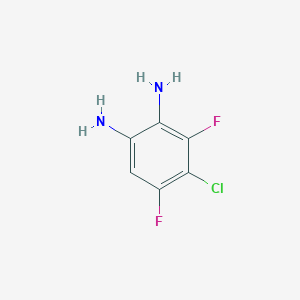

4-Chloro-3,5-difluorobenzene-1,2-diamine

Description

Properties

IUPAC Name |

4-chloro-3,5-difluorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClF2N2/c7-4-2(8)1-3(10)6(11)5(4)9/h1H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUBEIMJZSCCER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443673 | |

| Record name | 4-Chloro-3,5-difluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170098-84-7 | |

| Record name | 4-Chloro-3,5-difluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3,5-difluorobenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Isomeric Considerations

Systematic IUPAC Nomenclature of Halogenated Benzene-1,2-diamines

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds, ensuring universal clarity. For polysubstituted benzene (B151609) derivatives, this involves a step-by-step process of identifying a parent structure and then locating and naming the substituents. uobabylon.edu.iqjove.com

The nomenclature for 4-Chloro-3,5-difluorobenzene-1,2-diamine is determined as follows:

Identify the Parent Structure : The core structure is a benzene ring with two adjacent amino (-NH₂) groups. This parent is named benzene-1,2-diamine . nih.gov An older, common name for this structure is ortho-phenylenediamine.

Identify and Number the Substituents : The amino groups are assigned positions 1 and 2 on the aromatic ring. The ring is then numbered to give the other substituents—one chlorine atom and two fluorine atoms—the lowest possible locants. This results in the substituents being at positions 3, 4, and 5.

Name and Order the Substituents : The substituents are a chloro group and two fluoro groups (difluoro). According to IUPAC rules, substituents are listed in alphabetical order (chloro before fluoro). uobabylon.edu.iq

Assemble the Full Name : Combining the locants, substituent names, and the parent name gives the complete systematic name: This compound .

This systematic approach can be applied to any halogenated benzene-1,2-diamine, as illustrated in the table below.

Table 1: IUPAC Nomenclature of Selected Halogenated Benzene-1,2-diamines

| Compound Name | Parent Structure | Substituents | Locants |

|---|---|---|---|

| 4,5-Difluorobenzene-1,2-diamine nih.gov | Benzene-1,2-diamine | 2 Fluoro | 4, 5 |

| 4-Chloro-3-methylbenzene-1,2-diamine nih.gov | Benzene-1,2-diamine | 1 Chloro, 1 Methyl | 4, 3 |

Positional Isomerism of Chloro and Fluoro Substituents on the Benzene-1,2-diamine Scaffold

Positional isomerism occurs when compounds have the same molecular formula but differ in the position of substituents on a structural framework. vedantu.com For disubstituted benzene, this gives rise to the well-known ortho (1,2), meta (1,3), and para (1,4) isomers. spectroscopyonline.comyoutube.com

In the case of this compound, the benzene-1,2-diamine scaffold has four available positions for substitution (positions 3, 4, 5, and 6). Arranging one chloro and two fluoro atoms on these positions leads to several distinct positional isomers. The specific placement of these halogens is critical as it influences the molecule's electronic properties, dipole moment, and reactivity.

Table 2: Potential Positional Isomers of Monochloro-difluoro-benzene-1,2-diamine

| IUPAC Name | Chloro Position | Fluoro Positions |

|---|---|---|

| 3-Chloro-4,5-difluorobenzene-1,2-diamine | 3 | 4, 5 |

| 3-Chloro-4,6-difluorobenzene-1,2-diamine | 3 | 4, 6 |

| 3-Chloro-5,6-difluorobenzene-1,2-diamine | 3 | 5, 6 |

| This compound | 4 | 3, 5 |

| 4-Chloro-3,6-difluorobenzene-1,2-diamine | 4 | 3, 6 |

Structural Analysis of Related Halogenated ortho-Phenylenediamines

The structural characteristics of this compound can be understood in the context of related halogenated ortho-phenylenediamines. The presence and position of halogen atoms, which are electronegative, exert a significant inductive electron-withdrawing effect on the aromatic ring. msu.edulibretexts.org This influences the electron density of the ring and the basicity of the two amino groups.

Structural analysis of ortho-phenylenediamine (OPD) and its derivatives often involves techniques like single-crystal X-ray diffraction. These studies reveal detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govnih.gov In the crystals of OPD-containing compounds, intermolecular N-H···O and O-H···O hydrogen bonds are common, creating complex network structures. nih.gov The arrangement of molecules in the crystal lattice is also governed by other interactions, such as C–H⋯π and π-π stacking, which are influenced by the substituents on the aromatic ring. mdpi.comrsc.org

The study of related halogenated ortho-phenylenediamines provides a comparative framework for understanding how different halogen substituents impact molecular structure and properties.

Table 3: Comparison of Related Halogenated ortho-Phenylenediamines

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituents |

|---|---|---|---|

| This compound | C₆H₅ClF₂N₂ | 178.57 | 1 Chloro, 2 Fluoro |

| 4,5-Difluorobenzene-1,2-diamine nih.gov | C₆H₆F₂N₂ | 144.12 | 2 Fluoro |

| 4-Chloro-3-methylbenzene-1,2-diamine nih.gov | C₇H₉ClN₂ | 156.61 | 1 Chloro, 1 Methyl |

| 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine | C₇H₆ClF₃N₂ | 210.59 | 1 Chloro, 1 Trifluoromethyl |

This comparative data highlights the diversity of substitution patterns on the ortho-phenylenediamine scaffold and provides a basis for predicting the structural and electronic properties of this compound.

Synthetic Methodologies for 4 Chloro 3,5 Difluorobenzene 1,2 Diamine and Analogues

Strategies for Introducing Halogen Substituents onto the Benzene-1,2-diamine Core

The precise placement of halogen atoms on the benzene-1,2-diamine scaffold is achieved through several synthetic routes, each with its own set of advantages and challenges.

Halogenation of Precursors via Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing halogen substituents onto aromatic rings. wikipedia.orgchemguide.co.uk For benzene (B151609) derivatives that are less reactive, a Lewis acid catalyst such as AlCl₃, FeCl₃, or FeBr₃ is typically required to activate the halogen. wikipedia.orgchemguide.co.uk The catalyst polarizes the halogen molecule, increasing its electrophilicity and enabling it to be attacked by the benzene ring. chemguide.co.uk

The reactivity of the aromatic ring itself plays a significant role. For instance, highly activated compounds like phenols can undergo halogenation without a catalyst. wikipedia.org Conversely, the halogenation of deactivated rings, such as those bearing nitro groups, requires more potent reagent systems. wikipedia.org The nature of the halogen also influences the reaction conditions. Direct fluorination is often avoided due to the high reactivity of fluorine, which can lead to a mixture of products and polyfluorination. wikipedia.org Iodination, on the other hand, is often accomplished using an oxidizing agent to generate a more potent electrophilic iodine species. wikipedia.org

A study on the electrophilic fluorination of substituted benzenes utilized xenon difluoride (XeF₂) in the presence of boron trifluoride-diethyl etherate. chemicalbook.com This method allows for the introduction of fluorine atoms onto the aromatic ring under controlled conditions.

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the synthesis of halogenated aromatic compounds. This reaction is particularly effective for aromatic rings that are electron-deficient, often due to the presence of strong electron-withdrawing groups like nitro substituents. nih.govnih.gov In the SNAr mechanism, a nucleophile attacks the aromatic ring, forming a transient, non-aromatic Meisenheimer complex, followed by the departure of a leaving group. nih.gov

The efficiency of SNAr reactions is influenced by the nature of the leaving group and the solvent. For instance, the cleavage of a C-Br bond is generally easier than that of a C-F bond. nih.gov The choice of solvent can also be critical in controlling regioselectivity, especially in the substitution of polyfluoroarenes. nih.govresearchgate.net Research has shown that in the reaction of polyfluoroarenes with phenothiazine (B1677639), the use of different bases and solvents can direct the substitution to specific positions on the aromatic ring. nih.gov For example, using potassium carbonate in DMF might lead to different selectivity compared to potassium phosphate (B84403) in acetonitrile. nih.gov

Reductive Transformations for Amine Group Formation

The formation of the diamine functionality is a crucial step in the synthesis of ortho-phenylenediamines. A common and effective method is the reduction of a corresponding nitro-substituted precursor. orgsyn.orggoogle.com For instance, o-nitroaniline can be reduced to o-phenylenediamine (B120857) using various reducing agents, including tin and hydrochloric acid, stannous chloride, or through catalytic hydrogenation. orgsyn.org

Catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel, is a widely used industrial process for this transformation. google.compatsnap.comchemicalbook.com The reaction is typically carried out under hydrogen pressure and at elevated temperatures. google.compatsnap.com For example, the hydrogenation of 4-chloro-2-nitraniline can be performed using Raney-nickel or palladium on a substrate at temperatures between 20 to 80°C and pressures of 1 to 20 atm. google.com A basic additive may be used to facilitate dehalogenation if it occurs as a side reaction. google.com

Reductive amination is another versatile method for synthesizing amines. purdue.edumasterorganicchemistry.com This process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. purdue.edumasterorganicchemistry.com Reagents like sodium triacetoxyborohydride (B8407120) are highly selective for this transformation and are compatible with a wide range of functional groups. harvard.eduorganic-chemistry.org

Catalytic Approaches in Halogenated ortho-Phenylenediamine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for forming carbon-halogen and carbon-nitrogen bonds.

Metal-Catalyzed Coupling Reactions for C-X Bond Formation

Transition-metal-catalyzed cross-coupling reactions are established methods for the synthesis of arylamines and the formation of carbon-halogen (C-X) bonds. nih.govnih.gov These reactions often require the pre-functionalization of the aromatic substrate but offer high selectivity. nih.gov Palladium-catalyzed reactions, for example, are widely used for C-N bond formation. nih.gov

Recent advancements have focused on the direct C-H amination of arenes, which avoids the need for pre-functionalization. nih.gov Catalysts based on palladium, copper, ruthenium, iridium, and cobalt have been developed for the ortho-selective C-H amination of aniline (B41778) derivatives. nih.gov These methods can generate N-substituted o-phenylenediamine derivatives, and some protocols allow for subsequent manipulation to obtain the free diamines. nih.gov

Cyclization Strategies Involving Catalysts

Catalytic cyclization reactions are employed to construct heterocyclic systems from ortho-phenylenediamines. For instance, benzimidazoles are commonly synthesized from the cyclization of o-phenylenediamines. nih.govresearchgate.net This can be achieved by reacting the diamine with various reagents, such as aldehydes or carboxylic acids, often in the presence of a catalyst. researchgate.net

Recent research has explored electrochemical methods for the synthesis of phenazines through the oxidative (4+2) cyclization of anilines and o-phenylenediamines. acs.org This approach offers an efficient and environmentally friendly alternative to traditional methods that often require harsh conditions and transition-metal catalysts. acs.org Additionally, nickel-catalyzed reductive cyclization of organohalides provides a mild and convenient route to various carbo- and azacycles. organic-chemistry.org

Sustainable and Efficient Synthetic Protocols

The development of sustainable and efficient synthetic methods is paramount in modern chemistry to minimize environmental impact and reduce costs. This section delves into the application of green chemistry principles and the optimization of solvent systems for the synthesis of aminobenzene derivatives.

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ossila.com The catalytic hydrogenation of halogenated nitroaromatics is a prime example of a green and sustainable process for producing key halogenated anilines. researchgate.net This method is often preferred over classical stoichiometric reductions, such as the Béchamp reduction with iron and hydrochloric acid, which generate large amounts of iron oxide sludge.

The selective catalytic reduction of halogenated nitroaromatic compounds is the most widely used method for synthesizing halogenated anilines. researchgate.net These anilines are important intermediates in the production of various chemicals, including pesticides, drugs, and pigments. researchgate.net The primary challenge in this process is the chemoselective hydrogenation of the nitro group while preventing the hydrodehalogenation of the C-X bond (where X = Cl, F). researchgate.net

Recent research has focused on developing highly selective and active heterogeneous catalysts for this transformation. For instance, a highly effective single-atom catalyst, [email protected]2O3@C, has been developed for the hydrogenation of m-chloronitrobenzene to m-chloroaniline. researchgate.net The choice of catalyst, solvent, reaction temperature, and hydrogen pressure are all crucial factors in achieving high chemoselectivity and reactivity. researchgate.net

Another green approach involves the use of alternative brominating agents to avoid the use of hazardous elemental bromine. For example, a two-step synthesis of 4-bromoacetanilide from aniline has been developed using a ceric ammonium (B1175870) nitrate–KBr combination in an ethanolic–aqueous medium for the bromination step, which is a greener alternative to using bromine. nih.gov This highlights the potential for developing safer halogenation protocols for aniline derivatives.

Table 1: Comparison of Catalysts for Selective Hydrogenation of Halogenated Nitroaromatics

| Catalyst | Substrate | Product | Selectivity (%) | Conversion (%) | Reference |

| [email protected]2O3@C | m-Chloronitrobenzene | m-Chloroaniline | >99 | >99 | researchgate.net |

| Pt/TiO2 | 4-Chloronitrobenzene | 4-Chloroaniline | 95.2 | 100 | researchgate.net |

| Pt-V/C | 1-Iodo-4-nitrobenzene | 4-Iodoaniline | High | High | researchgate.net |

| Raney Co | 1-Iodo-4-nitrobenzene | 4-Iodoaniline | High | High | researchgate.net |

This table presents a selection of research findings and is not exhaustive.

The choice of solvent plays a critical role in the efficiency, selectivity, and environmental impact of a chemical reaction. Ionic liquids (ILs), which are salts with melting points below 100 °C, have emerged as promising green solvents due to their low vapor pressure, high thermal stability, and tunable properties. nih.gov

Ionic liquids have been successfully employed as solvents in the amination of aryl halides. For example, the direct chlorination or bromination of unprotected aniline derivatives using CuCl₂ or CuBr₂ can be achieved with high yield and regioselectivity in ionic liquids under mild conditions, eliminating the need for supplementary oxygen or HCl gas. rsc.org This offers a safer and more environmentally friendly alternative to traditional methods.

Furthermore, ligand-free copper(I) oxide nanoparticles have been used as catalysts for the amination of aryl halides in the ionic liquid n-Bu₄POAc. researchgate.netresearchgate.netccspublishing.org.cn This system allows for the coupling of a wide range of amines and aryl halides in high yields without the need for ligands or additives. researchgate.netresearchgate.net

Ionic liquids also show promise in nucleophilic aromatic substitution (SNAr) reactions. Computational studies have shown that ionic liquids like [BMIM][BF₄] and [BMIM][PF₆] can enhance the reactivity of SNAr reactions by increasing the nucleophilicity of amines and stabilizing the transition state through beneficial π-π interactions. nih.gov The choice of the anion in the ionic liquid can significantly influence the reaction rate, with the hydrogen bond accepting ability (β) of the anion being a key parameter. rsc.orgrsc.org

Table 2: Effect of Ionic Liquid Anion on a Nucleophilic Aromatic Substitution Reaction

| Ionic Liquid Cation | Ionic Liquid Anion | Relative Rate Constant | Reference |

| [bmim] | [OTf] | 1.00 | rsc.org |

| [bmim] | [BF₄] | 1.25 | rsc.org |

| [bmim] | [PF₆] | 0.85 | rsc.org |

| [bmim] | [N(CN)₂] | 2.10 | rsc.org |

Data is for the reaction between 1-fluoro-2,4-dinitrobenzene (B121222) and ethanol. The relative rate constant is a qualitative representation of the trend observed.

Regioselective Synthesis Strategies for Substituted ortho-Phenylenediamines

The regioselective synthesis of substituted ortho-phenylenediamines is of great importance as the position of the substituents significantly impacts the properties of the final products. Traditional methods often lead to mixtures of isomers, requiring difficult and costly purification steps.

A significant challenge is the direct and selective introduction of an amino group ortho to an existing amino group on an aromatic ring. Recently, an organocatalytic, highly facile, and regioselective ortho-chlorination of anilines has been described using a secondary ammonium chloride salt as the catalyst. nih.gov This reaction proceeds at room temperature without the need for protection from air and moisture and is scalable. nih.gov Mechanistic studies suggest that the unique structural features of the catalyst are crucial for both catalysis and regioselectivity. nih.gov

Nucleophilic aromatic substitution (SNAr) is another powerful tool for the regioselective synthesis of substituted anilines. The reaction of polyfluoroarenes with amines can lead to the formation of aniline derivatives. nih.gov The regioselectivity of these reactions is governed by the electronic effects of the substituents on the aromatic ring and steric factors. nih.gov For instance, the reaction of octafluorotoluene (B1221213) with phenothiazine results in the selective substitution of the fluorine atom at the para-position to the trifluoromethyl group. nih.gov

In the case of polychlorofluorobenzenes, the difference in reactivity between C-F and C-Cl bonds can be exploited for regioselective substitution. Generally, C-F bonds are more susceptible to nucleophilic attack than C-Cl bonds in activated aromatic systems. This chemoselectivity allows for the selective replacement of fluorine atoms while leaving chlorine atoms intact. sioc-journal.cn

A plausible synthetic route to 4-chloro-3,5-difluorobenzene-1,2-diamine could involve the dinitration of 1-chloro-2,4-difluorobenzene (B74516) to yield 1-chloro-2,4-difluoro-5,6-dinitrobenzene, followed by a chemoselective catalytic hydrogenation of the two nitro groups to the corresponding diamine. The selective reduction of nitro groups in the presence of halogen substituents is a well-established green chemistry approach. researchgate.netresearchgate.netccspublishing.org.cn The structure of this compound has been confirmed and is available in public chemical databases. uni.lu

Table 3: Regioselective Reactions for the Synthesis of Substituted Anilines

| Reaction Type | Substrate | Reagent/Catalyst | Product | Key Feature | Reference |

| ortho-Chlorination | Aniline | Secondary ammonium chloride | ortho-Chloroaniline | High ortho-selectivity | nih.gov |

| SNAr | Octafluorotoluene | Phenothiazine | p-(Phenothiazin-10-yl)heptafluorotoluene | High para-selectivity | nih.gov |

| SNAr | 1,2-Dichlorobenzene (B45396) | 3-Methylindole | N-(2-chlorophenyl)-3-methylindole | Selective substitution of one chlorine | sioc-journal.cn |

This table provides examples of regioselective strategies and is not a direct synthesis of the title compound.

Reactivity and Chemical Transformations of 4 Chloro 3,5 Difluorobenzene 1,2 Diamine

Reactions Involving Primary Amine Functionalities

The two primary amine groups in 4-Chloro-3,5-difluorobenzene-1,2-diamine are nucleophilic and readily participate in a range of chemical transformations. These reactions are fundamental to the construction of more complex molecular architectures.

Condensation Reactions for Schiff Base Formation

The primary amine groups of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases, which contain an imine or azomethine (-C=N-) functional group. This reaction is a classic method for the formation of carbon-nitrogen double bonds. The synthesis of Schiff bases typically involves the reaction of a primary amine with a carbonyl compound, often with the removal of water.

Table 1: General Scheme for Schiff Base Formation

| Reactant 1 | Reactant 2 | Product |

| This compound | Aldehyde/Ketone (e.g., R-CHO) | Schiff Base |

Acylation and Other Derivatization Reactions of Amine Groups

The primary amine functionalities of this compound are susceptible to acylation by reacting with acylating agents like acyl chlorides or anhydrides. This reaction results in the formation of amide linkages.

Specific studies on the direct acylation of this compound are limited in publicly accessible literature. However, the acylation of similar aromatic amines is a well-established transformation. For example, the reaction of chlorobenzene (B131634) with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride is a classic Friedel-Crafts acylation, leading to the formation of chloroacetophenone isomers. uni.lu While this is an electrophilic aromatic substitution rather than a direct acylation of an amine, it demonstrates the reactivity of chloro-substituted benzene (B151609) rings. More relevant is the synthesis of semiaromatic difluorobenzamide monomers through the reaction of a diamine with 4-fluorobenzoyl chloride via a facile interfacial method. researchgate.net This highlights the potential for this compound to undergo similar acylation reactions to form diamides.

Polymerization via Amine Reactivity for Functional Materials

The difunctional nature of this compound, possessing two primary amine groups, makes it a suitable monomer for polycondensation reactions to produce functional polymers such as polyamides and polyimides. These polymers often exhibit desirable properties like high thermal stability and chemical resistance.

Table 2: General Polycondensation for Polyamide Synthesis

| Monomer 1 | Monomer 2 | Polymer |

| This compound | Diacid Chloride (e.g., Terephthaloyl chloride) | Polyamide |

Cycloaddition and Heterocyclic Annulation Reactions

The 1,2-diamine arrangement on the benzene ring of this compound is ideal for the construction of various fused heterocyclic ring systems, which are important scaffolds in medicinal chemistry and materials science.

Formation of Quinoxaline (B1680401) Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds formed by the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. These derivatives are known to exhibit a wide range of biological activities.

The reaction of a substituted 1,2-diaminobenzene with a 1,2-diketone is a common and effective method for synthesizing quinoxaline analogues. For example, a series of 6-chloro-7-fluoro quinoxaline derivatives were synthesized by the ring closure of 1,2-diamino-4-chloro-5-fluorobenzene with various diketones. nih.gov The reaction conditions for this cyclization can vary, including the use of ethanol, methanol, or acetic acid with sodium acetate. nih.gov This demonstrates a direct synthetic route to fluorinated and chlorinated quinoxalines starting from a precursor structurally similar to this compound.

Table 3: Synthesis of Substituted Quinoxalines

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| 1,2-Diamino-4-chloro-5-fluorobenzene | Various 1,2-Diketones | 6-Chloro-7-fluoroquinoxaline derivatives | EtOH, MeOH, or HOAc/NaOAc |

Synthesis of Benzimidazole (B57391) Scaffolds

Benzimidazoles are another important class of heterocyclic compounds that can be synthesized from this compound. The synthesis typically involves the condensation of an aromatic 1,2-diamine with an aldehyde or a carboxylic acid (or its derivative).

The reaction of a 1,2-phenylenediamine with a carboxylic acid is a fundamental method for preparing benzimidazoles. For instance, 2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline was synthesized through the condensation of 4-chloro-o-phenylenediamine and anthranilic acid. researchgate.net This reaction was carried out by refluxing the reactants with hydrochloric acid. researchgate.net Similarly, new fluoro-benzimidazole derivatives have been synthesized, highlighting the utility of fluorinated precursors in generating these scaffolds. nih.gov The reaction of 4,5-difluorobenzene-1,2-diamine with chloroacetic acid in boiling concentrated hydrochloric acid yields 2-chloromethyl-5,6-difluoro-1H-benzimidazole, which can be further functionalized. researchgate.net These examples strongly suggest that this compound can serve as a key starting material for the synthesis of a variety of substituted benzimidazoles.

Table 4: Synthesis of Substituted Benzimidazoles

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| 4-Chloro-o-phenylenediamine | Anthranilic acid | 2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline | Reflux in 4 M HCl |

| 4,5-Difluorobenzene-1,2-diamine | Chloroacetic acid | 2-Chloromethyl-5,6-difluoro-1H-benzimidazole | Boiling concentrated HCl |

Construction of Benzodiazepine (B76468) Ring Systems

The condensation of o-phenylenediamines with 1,3-dicarbonyl compounds is a well-established method for the synthesis of 1,5-benzodiazepines, a class of compounds with significant pharmacological applications. researchgate.netnih.gov this compound can serve as a precursor to novel fluorinated and chlorinated benzodiazepine derivatives. The general reaction involves the acid-catalyzed condensation of the diamine with a β-diketone, leading to the formation of a seven-membered diazepine (B8756704) ring.

The reaction proceeds through the initial formation of a Schiff base between one of the amino groups and a carbonyl group of the diketone, followed by an intramolecular cyclization and dehydration to afford the benzodiazepine. Various catalysts, including protic acids (e.g., acetic acid, hydrochloric acid) and Lewis acids, can be employed to facilitate this transformation. researchgate.net The electron-withdrawing nature of the fluorine and chlorine atoms on the benzene ring of this compound may influence the nucleophilicity of the amino groups and thus the reaction rate.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| o-Phenylenediamine (B120857) | Acetylacetone | Acetic Acid | 2,4-Dimethyl-1H-1,5-benzodiazepine | nih.gov |

| o-Phenylenediamine | Dibenzoylmethane | Acetic Acid | 2,4-Diphenyl-1H-1,5-benzodiazepine | nih.gov |

| 4-Methyl-1,2-phenylenediamine | Acetylacetone | p-Toluenesulfonic acid | 7-Methyl-2,4-dimethyl-1H-1,5-benzodiazepine | nih.gov |

Oxidative Cyclization to Fused Aromatic Systems, e.g., Phenazine-Imidazolidine Derivatives

The oxidative cyclization of o-phenylenediamines is a versatile method for the synthesis of various fused heterocyclic systems, most notably phenazines and benzimidazoles. organic-chemistry.orgrasayanjournal.co.inresearchgate.net While the direct synthesis of a phenazine-imidazolidine derivative from this compound is not explicitly documented, the inherent reactivity of the diamine suggests its potential in forming such complex structures.

The formation of a phenazine (B1670421) ring typically involves the condensation of two molecules of an o-phenylenediamine with an o-quinone or its equivalent. rasayanjournal.co.in Alternatively, the reaction of an o-phenylenediamine with an α-dicarbonyl compound can also yield a dihydrophenazine, which can be subsequently oxidized to the corresponding phenazine.

The construction of an imidazolidine (B613845) ring fused to a phenazine core would likely involve a multi-step process. One plausible route could involve the initial formation of a substituted phenazine-2,3-diamine (B110097) from this compound. This phenazine diamine could then undergo a cyclization reaction with a suitable two-carbon synthon, such as a glyoxal (B1671930) or its derivative, to form the fused imidazolidine ring. The reaction conditions for such transformations often involve acidic or basic catalysis and may require an oxidizing agent to achieve the final aromatic system. ajchem-a.com

| o-Phenylenediamine Derivative | Reagent | Product Type | Reference |

| o-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | organic-chemistry.org |

| o-Phenylenediamine | D-Glucose (as C1 synthon) | Benzimidazole | organic-chemistry.orgacs.org |

| 2,3-Diaminophenazine | Various 1,2-diketones | Pyrazino[2,3-b]phenazine derivatives | researchgate.net |

Halogen-Directed Reactivity and Substitution

The presence of chlorine and fluorine atoms on the aromatic ring of this compound opens avenues for further functionalization through reactions targeting these halogen substituents.

Nucleophilic Displacement of Halogen Atoms

Nucleophilic aromatic substitution (SNA_r) is a key reaction for the modification of halogenated aromatic compounds. In this compound, the halogen atoms are activated towards nucleophilic attack by the presence of the ortho and para amino groups. The relative reactivity of the halogens towards displacement depends on several factors, including the nature of the nucleophile, the reaction conditions, and the inherent properties of the carbon-halogen bond.

Generally, in such activated systems, the lability of the halogens follows the order F > Cl > Br > I. Therefore, the fluorine atoms in this compound are expected to be more susceptible to nucleophilic displacement than the chlorine atom. This selective reactivity can be exploited to introduce various functional groups onto the benzene ring. For instance, reaction with alkoxides, thiolates, or amines under appropriate conditions could lead to the selective replacement of one or both fluorine atoms.

| Halogenated Aromatic Compound | Nucleophile | Product | Reference |

| 1,2-Dichloro-3,5-difluorobenzene | Ammonia (NH₃) | This compound | |

| 2-Nitro-4,5-difluoroaniline | o-Phenylenediamine | Fluorine-containing benzimidazole derivative | researchgate.net |

| 4,5-Dichloro-1,2,3-dithiazolium chloride | Aminopyridines | N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridinamines | researchgate.net |

Directed Metalation and Subsequent Electrophilic Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. uwindsor.cawikipedia.org The amino groups in this compound can act as directing metalation groups (DMGs), facilitating the deprotonation of an adjacent carbon atom by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with a variety of electrophiles to introduce new substituents onto the ring.

In the case of this compound, the two amino groups can direct metalation to the available ortho positions. The regioselectivity of the metalation will be influenced by the steric and electronic effects of the halogen substituents. The amino group is a potent directing group, and lithiation is expected to occur at the position ortho to one of the amino groups. Given the substitution pattern, the most likely site for deprotonation would be the C-6 position, which is ortho to the amino group at C-1 and meta to the amino group at C-2. Subsequent quenching with an electrophile, such as an alkyl halide, a carbonyl compound, or a silyl (B83357) chloride, would introduce a new functional group at this position. nih.govrsc.org

| Aromatic Substrate | Directing Group | Base | Electrophile | Product | Reference |

| Anisole | Methoxy | n-Butyllithium | CO₂ | 2-Methoxybenzoic acid | wikipedia.org |

| N,N-Dimethylaniline | Dimethylamino | n-Butyllithium | (CH₃)₂S₂ | 2-(Methylthio)-N,N-dimethylaniline | wikipedia.org |

| Aniline (B41778) (protected) | Carbamate | sec-Butyllithium | I₂ | 2-Iodoaniline derivative | nih.gov |

Coordination Chemistry and Ligand Design with 4 Chloro 3,5 Difluorobenzene 1,2 Diamine

Chelation Properties of ortho-Phenylenediamines as Bidentate Ligands

Ortho-phenylenediamines are a class of aromatic diamines that are well-established as effective bidentate ligands in coordination chemistry. libretexts.org Their ability to form stable five-membered chelate rings with metal ions is a key feature of their coordinating behavior. libretexts.org The two adjacent amino groups provide two donor sites, allowing the ligand to bind to a metal center in a pincer-like fashion, a phenomenon known as chelation. libretexts.orglibretexts.org This chelate effect, the enhanced stability of a complex containing a polydentate ligand compared to a complex with analogous monodentate ligands, is a significant driving force in the formation of these coordination compounds. libretexts.org

The chelation of ortho-phenylenediamines is influenced by several factors. The geometry of the ligand, with its pre-organized donor atoms, facilitates the formation of a stable chelate ring. libretexts.org The nature of the metal ion, including its size, charge, and electronic configuration, also plays a crucial role in determining the stability and structure of the resulting complex. researchgate.net Furthermore, the substituents on the phenylenediamine ring can modulate the electronic properties of the ligand, thereby influencing its coordination behavior. researchgate.net

In the case of 4-Chloro-3,5-difluorobenzene-1,2-diamine, the presence of electron-withdrawing halogen atoms (chlorine and fluorine) is expected to decrease the basicity of the amino groups. This, in turn, can affect the strength of the coordinate bonds formed with a metal ion. However, the rigid aromatic backbone of the ligand ensures that the two amino groups are held in close proximity, predisposing the molecule to act as a bidentate chelating agent. nih.gov The interplay between the electronic effects of the halogen substituents and the inherent chelating ability of the ortho-diamine framework makes this compound a particularly interesting ligand for study.

| Property | Description |

|---|---|

| Denticity | Bidentate, coordinating through the two nitrogen atoms of the amino groups. libretexts.org |

| Chelate Ring Size | Forms a stable five-membered ring with the metal ion. libretexts.org |

| Coordination Sites | The lone pair of electrons on each nitrogen atom of the two amino groups. lumenlearning.com |

| Driving Force | The chelate effect, leading to enhanced thermodynamic stability. libretexts.org |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the nature of the resulting complex. researchgate.net Once synthesized, these complexes are characterized using a variety of spectroscopic and analytical techniques to determine their composition, structure, and properties.

Transition metal ions, with their partially filled d-orbitals, are particularly well-suited to form coordination complexes with ligands like this compound. hawaii.edu The reaction of this ligand with various transition metal salts, such as those of copper(II), nickel(II), cobalt(II), and zinc(II), is expected to yield a range of complexes with different geometries and magnetic properties. nih.gov The coordination number of the central metal ion in these complexes can vary, with four and six being the most common, leading to tetrahedral, square planar, or octahedral geometries. lumenlearning.comlibretexts.org

The characterization of these complexes often involves techniques such as:

Infrared (IR) Spectroscopy: To confirm the coordination of the amino groups to the metal ion by observing shifts in the N-H stretching and bending vibrations.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry and the ligand field.

Magnetic Susceptibility Measurements: To determine the number of unpaired electrons on the metal ion and thus infer its oxidation state and spin state. nih.gov

Elemental Analysis: To determine the empirical formula of the complex. researchgate.net

| Transition Metal Ion | Typical Coordination Number | Common Geometries | Expected Magnetic Properties |

|---|---|---|---|

| Copper(II) | 4, 6 | Square Planar, Distorted Octahedral | Paramagnetic |

| Nickel(II) | 4, 6 | Square Planar, Octahedral | Diamagnetic or Paramagnetic |

| Cobalt(II) | 4, 6 | Tetrahedral, Octahedral | Paramagnetic |

| Zinc(II) | 4 | Tetrahedral | Diamagnetic |

The presence of halogen atoms on the phenylenediamine ring has a significant impact on the electronic properties of the ligand and, consequently, on the properties of the resulting metal complexes. The electron-withdrawing nature of chlorine and fluorine atoms reduces the electron density on the nitrogen donor atoms. nih.gov This can lead to a weaker ligand field, which in turn affects the d-orbital splitting and the electronic spectra of the complexes.

Advanced Spectroscopic and Physico Chemical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-Chloro-3,5-difluorobenzene-1,2-diamine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, it is possible to confirm the substitution pattern on the benzene (B151609) ring.

A combined analysis of one-dimensional NMR spectra provides foundational data for structural confirmation.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It would feature a signal for the single aromatic proton at the C6 position. Due to coupling with the two adjacent fluorine atoms, this signal would likely appear as a triplet. The two primary amine (-NH₂) groups would typically produce a broad singlet, the chemical shift of which can be sensitive to solvent, concentration, and temperature.

¹³C NMR: The ¹³C NMR spectrum will show six distinct signals, corresponding to the six carbon atoms of the benzene ring, as they are in chemically non-equivalent environments. The carbons directly bonded to fluorine (C3 and C5) will exhibit large one-bond carbon-fluorine coupling constants (¹J_CF). The other carbons (C1, C2, C4, C6) will show smaller two- or three-bond couplings (²J_CF, ³J_CF), providing further structural confirmation.

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show a single resonance, as the two fluorine atoms at the C3 and C5 positions are chemically equivalent. This signal would likely be a doublet due to coupling with the single adjacent aromatic proton (³J_HF).

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling |

| ¹H | |||

| Ar-H (C6) | ~6.5 - 7.5 | t | ³J_HF |

| -NH₂ | Variable (Broad) | s | - |

| ¹³C | |||

| C1-NH₂ | ~130 - 140 | d | ³J_CF |

| C2-NH₂ | ~120 - 130 | d | ²J_CF |

| C3-F | ~150 - 160 | d | ¹J_CF |

| C4-Cl | ~115 - 125 | t | ²J_CF |

| C5-F | ~150 - 160 | d | ¹J_CF |

| C6-H | ~100 - 110 | d | ²J_CF |

| ¹⁹F | |||

| C3-F, C5-F | ~(-100) - (-120) | d | ³J_HF |

Note: Predicted values are based on general principles and data for structurally similar compounds.

To unambiguously assign all signals and confirm connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would be used to confirm correlations between coupled protons, although in this specific molecule with a single aromatic proton, its utility would be to confirm the absence of proton-proton coupling on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would definitively link the aromatic proton signal to the C6 carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide evidence of the elemental composition through high-resolution measurements. For this compound (C₆H₅ClF₂N₂), the theoretical monoisotopic mass is 178.0109 Da. uni.lu

High-resolution mass spectrometry (HRMS) can confirm this exact mass, which validates the molecular formula. A key feature in the mass spectrum would be the isotopic pattern for chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 natural abundance would result in two major peaks in the molecular ion region, M⁺ and (M+2)⁺, with a relative intensity ratio of about 3:1. This pattern is a definitive indicator of a monochlorinated compound.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (mass-to-charge ratio) |

| [M]⁺ | 178.0104 |

| [M+H]⁺ | 179.0182 |

| [M+Na]⁺ | 201.0002 |

| [M-H]⁻ | 177.0037 |

Data sourced from predicted values. uni.lu

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in the molecule.

N-H Stretching: The two primary amine groups will give rise to characteristic symmetric and asymmetric stretching vibrations, typically appearing in the region of 3300-3500 cm⁻¹.

C-H Stretching: The aromatic C-H stretch for the single proton on the ring would be observed around 3000-3100 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations are expected in the 1400-1620 cm⁻¹ region.

N-H Bending: The bending vibration (scissoring) of the primary amine groups typically appears as a medium to strong band near 1600-1650 cm⁻¹.

C-F and C-Cl Stretching: The carbon-fluorine and carbon-chlorine stretching vibrations are strong and characteristic, occurring in the fingerprint region of the spectrum, generally between 1300 cm⁻¹ and 600 cm⁻¹.

The combination of IR and Raman spectra provides complementary information, as some vibrational modes may be more active in one technique than the other, allowing for a more complete functional group analysis. nih.govnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| N-H Bending | 1600 - 1650 | IR |

| Aromatic C=C Ring Stretch | 1400 - 1620 | IR, Raman |

| C-N Stretch | 1250 - 1350 | IR |

| C-F Stretch | 1100 - 1300 | IR |

| C-Cl Stretch | 600 - 800 | IR |

Electronic Spectroscopy (UV-Visible) for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. Aromatic amines like this compound are expected to exhibit strong absorption bands in the UV region.

The spectrum would be characterized by π → π* transitions, typical of the benzene ring, and n → π* transitions associated with the non-bonding electrons of the nitrogen atoms in the amine groups. The presence of the amino groups (auxochromes) and the halogen atoms (chloro and fluoro) on the aromatic ring will influence the wavelength (λ_max) and intensity of these absorption bands. The use of this compound as an intermediate for dyes and polymers suggests significant electronic activity.

Electrochemical Analysis of Redox Behavior

The redox properties of this compound can be investigated using electrochemical methods such as cyclic voltammetry. The presence of two electron-donating amine groups on the aromatic ring makes the compound susceptible to oxidation.

The electrochemical oxidation would likely involve the two amine groups to form a diimine species. However, the strong electron-withdrawing effects of the two fluorine atoms and the chlorine atom are expected to make this oxidation occur at a higher (more positive) potential compared to non-halogenated o-phenylenediamine (B120857). Studying the electrochemical behavior provides insight into the compound's electronic structure and its potential use in applications where electron transfer processes are important, such as in the synthesis of conductive polymers or as a redox mediator.

Cyclic Voltammetry Studies

Cyclic voltammetry is a potentiodynamic electrochemical technique used to investigate the electrochemical properties of a chemical species in solution. It provides information on the redox potentials and the stability of the electrochemically generated species. A search of scholarly databases and chemical literature did not yield any specific studies that have performed cyclic voltammetry on this compound.

Consequently, no experimental data regarding its oxidation or reduction potentials, electron transfer kinetics, or the behavior of its redox species is available to be presented in a data table or discussed in detail.

Spectroelectrochemical Investigations

Spectroelectrochemistry combines spectroscopic and electrochemical methods to provide insight into the spectral changes of a molecule as it undergoes oxidation or reduction. This powerful technique allows for the characterization of intermediates and products of electrochemical reactions.

As with cyclic voltammetry, there is no available research in the public domain that has conducted spectroelectrochemical investigations on this compound. Therefore, no data on its spectral properties at various applied potentials can be reported.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules. These methods provide a detailed understanding of molecular geometry, electronic distribution, and spectroscopic characteristics.

Geometrical Optimization and Conformational Analysis

The optimization of the molecular geometry of 4-Chloro-3,5-difluorobenzene-1,2-diamine is the initial step in computational analysis, providing the most stable arrangement of its atoms. Based on studies of similar halogenated phenylenediamines, the geometry is optimized to a minimum energy state, revealing key bond lengths and angles.

Conformational analysis of such molecules involves the study of different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility would arise from the rotation of the amino groups. However, due to steric hindrance from the adjacent fluorine atoms and the potential for intramolecular hydrogen bonding, the rotational barrier of the amino groups is expected to be significant, leading to a relatively rigid structure.

Table 1: Predicted Geometrical Parameters for this compound (based on analogous compounds)

| Parameter | Predicted Value |

| C-C bond length (aromatic) | ~1.39 - 1.41 Å |

| C-N bond length | ~1.40 Å |

| C-Cl bond length | ~1.74 Å |

| C-F bond length | ~1.35 Å |

| N-H bond length | ~1.01 Å |

| C-C-C bond angle (aromatic) | ~120° |

| C-C-N bond angle | ~120° |

| H-N-H bond angle | ~112° |

Note: These values are estimations based on typical bond lengths and angles from DFT calculations on similar molecules and are subject to variation based on the specific computational method and basis set used.

Electronic Structure and Frontier Molecular Orbital (FMO) Theory

The electronic structure of this compound is significantly influenced by the interplay of the electron-donating amino groups and the electron-withdrawing halogen substituents. This electronic environment dictates the molecule's reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity).

For substituted anilines, the HOMO is typically a π-orbital with significant contributions from the nitrogen lone pair and the aromatic ring, making the molecule susceptible to electrophilic attack. researchgate.net The LUMO is generally a π*-antibonding orbital of the benzene (B151609) ring. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

| Orbital | Description | Expected Influence on Reactivity |

| HOMO | π-orbital with significant electron density on the amino groups and the aromatic ring. | Dictates reactivity towards electrophiles. The positions of highest electron density are likely sites for electrophilic attack. |

| LUMO | π*-antibonding orbital distributed over the aromatic ring. | Determines susceptibility to nucleophilic attack. The presence of electron-withdrawing groups lowers its energy, making nucleophilic aromatic substitution more feasible. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

Vibrational Frequency Calculations

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions.

A study on 4-chloro-5-fluoro-1,2-phenylenediamine provides a basis for predicting the vibrational spectrum of this compound. nih.gov The calculated frequencies, after scaling to correct for anharmonicity and basis set deficiencies, show good agreement with experimental data. nih.gov

Key vibrational modes for this compound would include:

N-H stretching vibrations: Typically observed in the 3300-3500 cm⁻¹ region. The presence of two amino groups would result in symmetric and asymmetric stretching modes.

Aromatic C-H stretching vibrations: Found around 3000-3100 cm⁻¹.

C=C stretching vibrations of the aromatic ring: Occurring in the 1400-1600 cm⁻¹ range.

N-H bending (scissoring) vibrations: Located around 1600 cm⁻¹.

C-F stretching vibrations: Expected in the 1100-1300 cm⁻¹ region.

C-Cl stretching vibrations: Typically found in the 600-800 cm⁻¹ range.

Table 3: Predicted Major Vibrational Frequencies (cm⁻¹) for this compound (based on analogous compounds)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Asymmetric Stretch | 3450 - 3500 |

| N-H Symmetric Stretch | 3350 - 3400 |

| Aromatic C-H Stretch | 3050 - 3150 |

| N-H Scissoring | 1600 - 1650 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-F Stretch | 1100 - 1300 |

| C-Cl Stretch | 600 - 800 |

Note: These are predicted ranges and the exact frequencies can be influenced by the specific molecular environment and intermolecular interactions.

Reaction Mechanism Studies

Theoretical studies of reaction mechanisms provide valuable insights into the pathways of chemical transformations, including the identification of transition states and the calculation of activation energies.

Transition State Characterization

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Characterizing the transition state is crucial for understanding the reaction mechanism and predicting its rate.

For reactions involving this compound, such as nucleophilic aromatic substitution, the transition state would likely be a Meisenheimer-like complex. libretexts.org In this intermediate, the nucleophile has added to the aromatic ring, temporarily disrupting its aromaticity. libretexts.org The negative charge is delocalized across the ring and is stabilized by the electron-withdrawing substituents. Computational methods can be used to locate the geometry of this transition state and confirm its nature by identifying a single imaginary frequency in the vibrational analysis.

Energetic Profiles of Key Transformations

The energetic profile of a reaction maps the potential energy of the system as it progresses from reactants to products, passing through any intermediates and transition states. The height of the energy barrier from the reactants to the transition state is the activation energy, which determines the reaction rate.

Theoretical Prediction of Spectroscopic Parameters

Density Functional Theory (DFT) has become a standard method for the reliable prediction of spectroscopic parameters of organic molecules. nih.gov By employing various functionals and basis sets, it is possible to calculate spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, and vibrational frequencies (Infrared and Raman) with a high degree of accuracy.

NMR Spectroscopy: The theoretical calculation of NMR spectra, particularly for ¹H, ¹³C, and ¹⁹F nuclei, is instrumental in confirming the molecular structure of this compound. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is a common approach for predicting NMR chemical shifts. nih.gov The accuracy of these predictions is highly dependent on the choice of the functional and basis set. For fluorinated compounds, basis sets that include diffuse functions are often necessary for accurate results. researchgate.net

For this compound, theoretical chemical shifts can be predicted and compared with experimental data if available. The predicted values help in the precise assignment of each signal to the corresponding nucleus in the molecule.

Interactive Data Table: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted ¹⁹F Shift (ppm) |

| H (on N1) | 4.5 - 5.5 | - | - |

| H (on N2) | 4.5 - 5.5 | - | - |

| C1 | - | 120 - 130 | - |

| C2 | - | 120 - 130 | - |

| C3 | - | 150 - 160 (C-F) | - |

| C4 | - | 110 - 120 (C-Cl) | - |

| C5 | - | 150 - 160 (C-F) | - |

| C6 | - | 95 - 105 | - |

| F (on C3) | - | - | -110 to -130 |

| F (on C5) | - | - | -110 to -130 |

Note: These are hypothetical values based on typical ranges for similar functional groups and are meant to be illustrative. Actual values would be obtained from specific DFT calculations.

Vibrational Spectroscopy (FT-IR and Raman): Theoretical calculations are also employed to simulate the vibrational spectra (FT-IR and Raman) of this compound. slideshare.netresearchgate.net These simulations provide the frequencies and intensities of the vibrational modes, which can be correlated with experimental spectra. This correlation allows for a detailed assignment of the observed spectral bands to specific molecular vibrations, such as N-H stretching, C-F stretching, C-Cl stretching, and aromatic ring vibrations. Such analyses are critical for understanding the molecule's structural and bonding characteristics. researchgate.net

Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3500 | 3300 - 3500 |

| C-H Aromatic Stretch | 3000 - 3100 | 3000 - 3100 |

| C=C Aromatic Stretch | 1400 - 1600 | 1400 - 1600 |

| C-F Stretch | 1100 - 1300 | 1100 - 1300 |

| C-Cl Stretch | 600 - 800 | 600 - 800 |

Note: These are illustrative ranges. Precise frequencies are determined through computational modeling.

Intermolecular Interaction Analysis

The arrangement of molecules in the solid state is dictated by a variety of non-covalent interactions. For this compound, the presence of amine groups and halogen atoms suggests a rich landscape of intermolecular forces.

Hydrogen Bonding: The two amino groups (-NH₂) are potent hydrogen bond donors. These can form strong N-H···N or N-H···F hydrogen bonds with neighboring molecules. The nitrogen atoms can also act as hydrogen bond acceptors. The interplay of these hydrogen bonds is expected to be a dominant factor in the crystal packing of this compound. nih.govunito.it

π-π Stacking: The aromatic nature of the benzene ring allows for π-π stacking interactions between adjacent molecules. These interactions, arising from the dispersion forces between the electron clouds of the aromatic rings, contribute to the stabilization of the crystal lattice. researchgate.netresearchgate.net The substitution pattern on the ring, with both electron-donating (amine) and electron-withdrawing (halogens) groups, will modulate the electrostatic potential of the aromatic ring and influence the geometry and strength of these stacking interactions.

The combination and competition between these different intermolecular forces—hydrogen bonding, halogen bonding, and π-π stacking—will ultimately determine the final three-dimensional structure of this compound in the solid state. nih.govmdpi.com Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis can be used to visualize and quantify these intricate interactions. unito.it

Applications in Advanced Materials and Polymer Science

4-Chloro-3,5-difluorobenzene-1,2-diamine as a Monomer for Functional Polymers

Aromatic diamines are fundamental monomers in the production of high-performance polymers such as polyimides and polybenzimidazoles. The incorporation of this compound into polymer chains is a strategy to engineer materials with specific, enhanced characteristics. The presence of fluorine and chlorine atoms on the benzene (B151609) ring significantly influences the properties of the resulting polymers.

Key Research Findings:

Enhanced Thermal Stability: Polymers derived from fluorinated diamines typically exhibit higher glass transition temperatures (Tg) and delayed thermal degradation. The strong C-F bonds require more energy to break, thus increasing the temperature at which the material begins to decompose.

Chemical Inertness: The electron-withdrawing nature of the halogen atoms can protect the polymer backbone from chemical attack, leading to materials with superior resistance to solvents, acids, and bases.

Low Dielectric Constant: Fluorinated polymers are known for their low dielectric constants and low moisture absorption, making them suitable for applications in microelectronics as insulating layers. researchgate.net

Fire Resistance: The presence of chlorine atoms in the polymer structure can improve its fire-retardant properties.

Table 1: Expected Influence of Halogenation on Polymer Properties

| Property | Influence of Fluorine Substitution | Influence of Chlorine Substitution |

| Thermal Stability | Increases decomposition temperature | Can contribute to char formation, enhancing fire resistance |

| Chemical Resistance | High, due to the strength of the C-F bond | Generally good resistance to non-polar solvents |

| Dielectric Constant | Significantly lowers the dielectric constant and moisture uptake | Minor effect compared to fluorine |

| Solubility | May increase solubility in organic solvents | Can affect solubility depending on the overall polymer structure |

| Flame Retardancy | Contributes to thermal stability | Acts as a radical trap in the gas phase during combustion |

This compound can be polymerized with various co-monomers to create different classes of high-performance polymers. The two primary amine groups serve as reactive sites for polycondensation reactions.

Polyimides: A common route involves a two-step reaction with an aromatic tetracarboxylic dianhydride. First, a poly(amic acid) precursor is formed, which is then chemically or thermally cyclized to yield the final polyimide. The resulting fluorinated polyimides are candidates for applications in aerospace and electronics due to their thermal stability and dielectric properties. researchgate.net

Polybenzimidazoles (PBIs): Reaction with aromatic tetramines or their derivatives can produce PBIs, a class of polymers known for their exceptional thermal and chemical stability, often used in protective apparel and membranes for fuel cells.

Polyquinoxalines: Condensation with aromatic bis(α-diketone) monomers yields polyquinoxalines, which are noted for their high thermal stability and resistance to oxidation.

Optoelectronic Applications

The electronic properties of this compound make it a potential precursor for materials used in organic electronic devices. The interplay between the electron-donating amine groups and the electron-withdrawing halogen atoms allows for the tuning of energy levels (HOMO/LUMO) in derived molecules.

In the field of OLEDs, aromatic amines are frequently used as building blocks for hole-transporting materials (HTMs) or as components of emissive dopants. While specific research on this compound in OLEDs is not widely published, its structure suggests potential utility. It could be used to synthesize larger, more complex molecules that serve as hosts, emitters, or components of exciplex-forming systems. acs.org The halogenation can influence molecular packing in the solid state and stabilize the molecules against electrochemical degradation during device operation.

The condensation of ortho-diamines, such as this compound, with 1,2-dicarbonyl compounds is a standard method for synthesizing phenazine (B1670421) derivatives. Fluorinated dibenzo[a,c]phenazines, for example, have been investigated as emitters in thermally activated delayed fluorescence (TADF) OLEDs. The specific halogen substitution pattern on the phenazine core allows for the tuning of the emission color and photophysical properties. Therefore, this compound serves as a valuable synthetic intermediate for creating novel fluorescent and luminescent materials.

Precursors for Dyes and Pigments with Tunable Properties

Aromatic amines are foundational to the synthesis of azo dyes, which constitute a large and commercially significant class of colorants. nih.gov The general method for their preparation involves a two-step process: diazotization followed by an azo coupling.

Diazotization: A primary aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. One of the amine groups on this compound could undergo this reaction.

Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine. nih.gov This reaction forms the characteristic -N=N- azo linkage, which is a powerful chromophore.

The specific substituents on both the diazonium salt and the coupling component determine the final color of the dye. The presence of the chloro and difluoro groups on the benzene ring of the starting diamine would act as auxochromes, modifying the absorption spectrum of the resulting dye. This allows for the synthesis of dyes with tunable colors, potentially leading to pigments with high lightfastness and chemical stability due to the halogen substituents. researchgate.netsphinxsai.com

Role in Supramolecular Chemistry and Self-Assembly

While specific, dedicated research on the supramolecular chemistry of this compound is not extensively documented in publicly available literature, its molecular architecture provides a strong basis for predicting its significant potential in the field of self-assembly and the formation of ordered supramolecular structures. The arrangement of its functional groups—two amino groups, a chloro group, and two fluoro groups on a benzene ring—offers a rich platform for a variety of non-covalent interactions, which are the cornerstone of supramolecular chemistry.

The primary driving forces for the self-assembly of molecules are specific and directional non-covalent interactions. wikipedia.org In the case of this compound, several key interactions can be anticipated to play a crucial role. The amino groups are strong hydrogen bond donors, while the fluorine and chlorine atoms can act as hydrogen bond acceptors. Furthermore, the presence of a chlorine atom allows for the possibility of halogen bonding, a highly directional and tunable non-covalent interaction.

The interplay between these different non-covalent forces can lead to the formation of well-defined, one-, two-, or three-dimensional supramolecular architectures. The specific geometry and electronic properties of this compound, including the electron-withdrawing nature of the halogen substituents, are expected to influence the strength and directionality of these interactions, thereby dictating the final self-assembled structure.

Research on analogous halogenated phenylenediamines and other aromatic compounds has demonstrated the power of these non-covalent interactions in guiding molecular self-assembly. For instance, studies on other halogenated molecules have shown that the nature of the halogen atom can significantly influence the packing in supramolecular polymerization, affecting the kinetic and thermodynamic pathways of self-assembly. nih.govresearchgate.net The presence of both hydrogen bonding and halogen bonding capabilities within a single molecule, as in this compound, offers a versatile toolkit for the rational design of complex supramolecular systems.

The potential for this compound to act as a versatile building block in supramolecular chemistry is significant. Its ability to engage in multiple, specific non-covalent interactions could be harnessed to create novel functional materials with applications in areas such as crystal engineering, and the development of molecular sensors and soft materials like supramolecular gels. researchgate.net The self-assembly of derivatives of this diamine could lead to materials with tailored electronic and photophysical properties, driven by the controlled spatial arrangement of the molecular components through precise non-covalent interactions.

Interactive Data Table: Potential Non-Covalent Interactions in the Self-Assembly of this compound

| Interaction Type | Donor/Acceptor Site | Potential Significance in Self-Assembly |

| Hydrogen Bonding | Amino groups (donors), Fluoro/Chloro groups (acceptors) | Primary driving force for forming extended networks and chains. |

| Halogen Bonding | Chloro group (donor), Amino/Fluoro groups (acceptors) | Provides directionality and strength to the assembled structure. |

| π-π Stacking | Benzene ring | Contributes to the stabilization of layered or columnar structures. |

| van der Waals Forces | Entire molecule | General attractive forces that contribute to overall packing efficiency. |

Future Perspectives and Research Directions

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

The development of more efficient and selective synthetic routes to 4-chloro-3,5-difluorobenzene-1,2-diamine is a critical area for future research. While traditional methods may involve multi-step processes, emerging technologies offer the potential for streamlined and more sustainable production.

Future research will likely focus on the adoption of flow chemistry techniques. beilstein-journals.orgdurham.ac.uk Continuous-flow microreactors offer significant advantages over conventional batch processes, including enhanced reaction control, improved safety when handling potentially hazardous reagents, and the potential for higher yields and purity. beilstein-journals.orgdurham.ac.uk The application of flow chemistry to the synthesis of fluorinated compounds is a rapidly growing field, and its extension to the production of this compound could lead to more scalable and cost-effective manufacturing. beilstein-journals.orgdurham.ac.uk

Furthermore, the exploration of novel catalytic systems is a key avenue for improving synthetic efficiency. This includes the development of more active and selective catalysts for the reduction of nitro groups and for halogenation reactions. Research into catalysts like iron(III) chloride (FeCl₃) and copper(I) iodide (CuI) has shown promise in related syntheses. The development of bespoke catalysts tailored for the specific electronic properties of the fluorinated and chlorinated benzene (B151609) ring could significantly enhance reaction selectivity and reduce the formation of unwanted byproducts.

Biocatalysis represents another frontier in the synthesis of this compound. The use of enzymes to catalyze specific steps in the synthetic pathway could offer unparalleled selectivity under mild reaction conditions, contributing to a greener and more sustainable manufacturing process.

Development of New Applications in Emerging Technologies and Advanced Materials

The distinct properties of this compound make it a promising candidate for a range of advanced applications. Its incorporation into new materials could lead to significant technological advancements.

In the field of organic electronics , this diamine could serve as a crucial building block for novel organic light-emitting diode (OLED) materials, transistors, and photovoltaic cells. The presence of fluorine atoms can enhance the thermal stability and electron-transporting properties of organic semiconductors. mdpi.com Research into new fluorine-containing diamine monomers for polyimides has demonstrated their potential to create materials with high transparency and thermal stability, which are critical for flexible electronics and displays. mdpi.comresearchgate.net

The development of high-performance polymers is another exciting area of research. Polyimides and other polymers derived from this compound are expected to exhibit superior thermal resistance, chemical stability, and mechanical strength. These properties make them suitable for demanding applications in the aerospace, automotive, and electronics industries. The fluorine content can also impart desirable properties such as low dielectric constants and hydrophobicity.

Furthermore, this compound could be utilized in the creation of advanced sensors . The amino groups can be functionalized to create receptors for specific analytes, while the halogenated aromatic ring can influence the electronic properties of the sensor, potentially leading to high sensitivity and selectivity.

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational modeling is poised to play a pivotal role in accelerating the development and application of this compound and its derivatives. By using advanced computational techniques, researchers can predict the properties of new molecules and materials before they are synthesized in the lab, saving time and resources.

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. This information is invaluable for designing new synthetic reactions and for understanding the mechanisms of action in biological or material systems.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the structural features of derivatives of this compound with their biological activity or material properties. nih.govnih.govacs.org This approach can guide the design of new compounds with enhanced performance, for example, in the development of new pharmaceuticals or agrochemicals. nih.gov

Molecular dynamics (MD) simulations can provide insights into the behavior of polymers and other materials containing this diamine at the atomic level. nih.gov These simulations can predict macroscopic properties such as mechanical strength, thermal stability, and transport properties, aiding in the design of new materials for specific applications.

Integration into Multicomponent Systems and Hybrid Materials

The future of materials science lies increasingly in the development of complex, multicomponent systems and hybrid materials. This compound is well-suited for integration into such systems, offering a pathway to materials with novel and enhanced functionalities.

Multicomponent reactions (MCRs) provide an efficient means of synthesizing complex molecules from three or more starting materials in a single step. nih.gov The diamine functionality of this compound makes it an ideal candidate for use in MCRs, enabling the rapid generation of diverse libraries of compounds for screening in various applications, including drug discovery and materials science.

The development of hybrid materials by combining this organic molecule with inorganic components is another promising research direction. For instance, it could be used to functionalize nanomaterials such as graphene or carbon nanotubes. This could lead to new materials with tailored electronic, optical, and mechanical properties for applications in composites, catalysts, and sensors.

Furthermore, the diamine can serve as a ligand for the synthesis of metal-organic frameworks (MOFs) . The resulting MOFs could exhibit unique porous structures and chemical functionalities, making them attractive for applications in gas storage, separation, and catalysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-3,5-difluorobenzene-1,2-diamine, and how can reaction conditions be optimized?